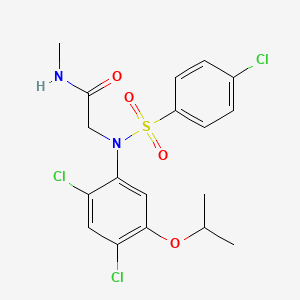

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

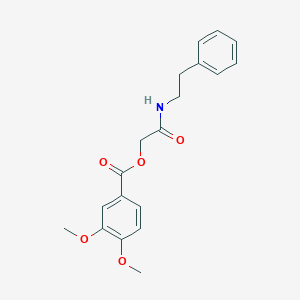

The synthesis of related acetamide derivatives involves multiple steps, starting from basic precursors to the final substituted acetamide compounds. For instance, in the synthesis of anilidoquinoline derivatives, a precursor is modified through a series of reactions including esterification, treatment with hydrazine hydrate, and ring closure reactions to yield the final product with significant antiviral and antiapoptotic effects . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves starting from 4-chlorophenoxyacetic acid, progressing through esterification, and concluding with substitution reactions to achieve the final compounds with antibacterial activity .

Molecular Structure Analysis

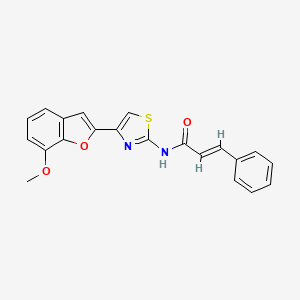

The molecular structure of acetamide derivatives is crucial for their biological activity. X-ray crystallography and various spectroscopic methods such as IR, 1H-NMR, and 13C-NMR are used to determine the structure and confirm the substitutions on the core molecule. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have been characterized, and their intramolecular hydrogen-bonding behavior has been studied using NMR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

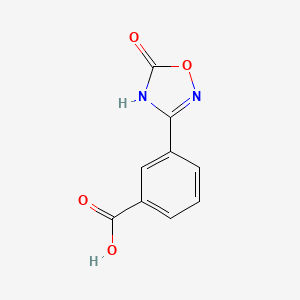

The chemical reactivity of acetamide derivatives is influenced by the substituents attached to the acetamide core. The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards other chemicals or biological targets. For instance, the oxadiazole moiety in some acetamide derivatives has been shown to possess antibacterial activity and moderate anti-enzymatic potential, suggesting specific reactivity with bacterial enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, polarity, and stability, are determined by their molecular structure. Conformational studies using the dipole moment method and quantum chemical calculations can reveal the preferred conformations of these compounds in solution, which in turn can influence their biological activity. For example, the study of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides has shown the existence of different conformers with distinct orientations of bonds, affecting the compound's polarity and interactions .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

Research into sulfonyl derivatives of phenoxyacetamide, closely related to the specified compound, involves exploring chemical reactions for synthesizing different derivatives. For instance, the conversion of phenoxyacetamide into sulfonyl chloride and subsequent preparation of sulfonamide and sulfonohydrazide derivatives illustrates the chemical versatility of these compounds (Cremlyn & Pannell, 1978).

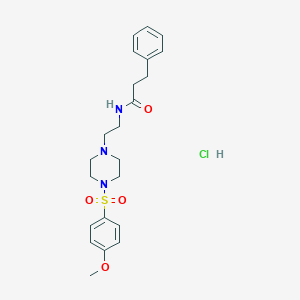

Antibacterial and Anti-enzymatic Potential

Compounds closely related to 2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-isopropoxyphenylamino)-N-methylacetamide have been synthesized and evaluated for antibacterial and anti-enzymatic properties. Studies indicate that these compounds, such as N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, exhibit significant potential against bacterial strains and enzymes (Nafeesa et al., 2017).

Structural Analysis and Properties

Studies on compounds like 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide, which share structural similarities with the specified compound, have focused on their crystal structures. This research helps in understanding the molecular conformations and intermolecular interactions, contributing to the design of more effective compounds (Gowda et al., 2008).

Synthesis of Heterocyclic Derivatives

The synthesis of N-substituted acetamide derivatives, featuring components like 1,3,4-oxadiazole and azinane, indicates the potential of such compounds in medicinal chemistry, particularly in antibacterial applications (Iqbal et al., 2017).

Antimicrobial Agent Synthesis

The creation of novel heterocyclic compounds, incorporating elements such as sulfamoyl moieties, is a key area of research. These synthesized compounds demonstrate promising antimicrobial properties and are a testament to the versatility of sulfonamide-based compounds (Darwish et al., 2014).

Hemoglobin Oxygen Affinity Modification

Some compounds, structurally related to the specified molecule, have been tested for their ability to modify the oxygen affinity of hemoglobin. This research could have implications for clinical or biological applications where modulation of oxygen supply is required (Randad et al., 1991).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-propan-2-yloxyanilino)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl3N2O4S/c1-11(2)27-17-9-16(14(20)8-15(17)21)23(10-18(24)22-3)28(25,26)13-6-4-12(19)5-7-13/h4-9,11H,10H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSZUYCUHUVUJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N(CC(=O)NC)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)

![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)

![5-[(3-Ethylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3003028.png)